2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine
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Overview
Description
2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine is a synthetic organic compound with the molecular formula C14H21N3O and a molecular weight of 247.342 g/mol. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine typically involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C . This reaction yields the desired pyrimidine derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrimidine derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrimidine-based drugs: Compounds like 5-fluorouracil and cytarabine are well-known pyrimidine derivatives used in cancer therapy.
Uniqueness
2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine is unique due to its specific structural features, such as the but-3-enylpiperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1-but-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-4-7-17-8-5-13(6-9-17)18-14-15-10-12(2)11-16-14/h3,10-11,13H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZTLDSZYHGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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